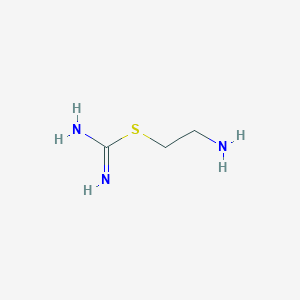

2-Aminoethylcarbamimidothioat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-Aminoethyl carbamimidothioate has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

2-Aminoethyl carbamimidothioate, also known as 2-aminoethylisothiuronium bromide or beta-aminoethyl isothiourea, belongs to the class of organic compounds known as isothioureas

Mode of Action

It is known that isothiourea compounds, to which 2-aminoethyl carbamimidothioate belongs, have received much attention due to their presence in many molecules that are widely used in functional materials and pharmaceuticals . They have emerged as powerful tools for asymmetric organocatalysis .

Biochemische Analyse

Biochemical Properties

The exact role of 2-Aminoethyl carbamimidothioate in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current data on these aspects is limited .

Dosage Effects in Animal Models

The effects of 2-Aminoethyl carbamimidothioate at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Subcellular Localization

It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A common method for synthesizing 2-aminoethyl carbamimidothioate involves the reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts. This reaction is typically carried out under mild, catalyst-free conditions at room temperature . The reaction proceeds via a three-component coupling mechanism, which is both efficient and economical.

Industrial Production Methods

In industrial settings, the production of 2-aminoethyl carbamimidothioate often involves the use of copper-catalyzed arylation of thiourea compounds in the presence of diazonium salts. This method is preferred due to its high yield and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminoethyl carbamimidothioate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halides like bromine and chlorine are often used in substitution reactions.

Major Products

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted isothioureas

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Aminoethylisothiuronium bromide

- Beta aminoethyl isothiourea

- S-aryl carbamimidothioates

Uniqueness

2-Aminoethyl carbamimidothioate is unique due to its versatile chemical reactivity and wide range of biological activities. Unlike other similar compounds, it exhibits a broader spectrum of applications in both scientific research and industrial processes .

Biologische Aktivität

2-Aminoethyl carbamimidothioate, also known as beta-aminoethyl isothiourea, is an organic compound with a diverse range of biological activities. Its structure features both amino and thiourea functionalities, which contribute to its reactivity and interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₄H₁₄N₄S

- Molecular Weight : 146.21 g/mol

- CAS Number : 151-16-6

2-Aminoethyl carbamimidothioate acts primarily as a non-selective inhibitor of nitric oxide synthase (NOS) isoforms, which are crucial in various physiological processes including vasodilation and neurotransmission. The compound exhibits the following Ki values for different NOS isoforms:

- nNOS : 1.8 µM

- eNOS : 2.1 µM

- iNOS : 0.59 µM .

This inhibition can lead to significant effects on cardiovascular function and cellular signaling pathways.

Antimicrobial Properties

Research indicates that 2-aminoethyl carbamimidothioate has potential antimicrobial effects. It has been studied for its activity against various pathogens, including bacteria and protozoa. For instance, derivatives of this compound have shown inhibitory effects on Trypanosoma brucei and Plasmodium falciparum, indicating potential applications in treating diseases like African sleeping sickness and malaria .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells through mechanisms such as modulation of cell signaling pathways and induction of apoptosis . Notably, derivatives of carbamimidothioates have been synthesized and tested for their antitumor activity, showing promising results in vitro.

Anti-inflammatory Effects

2-Aminoethyl carbamimidothioate exhibits anti-inflammatory properties by modulating the production of inflammatory mediators. It has been shown to reduce the levels of pro-inflammatory cytokines in various experimental models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Study on Antiprotozoal Activity

A study investigated the effectiveness of various carbamimidothioate derivatives against T. brucei. Among the compounds tested, one derivative displayed a significant increase in the mean time to relapse in infected mice when administered intraperitoneally at a dosage of 20 mg/kg . This indicates that structural modifications can enhance the therapeutic efficacy of these compounds.

Inhibition of Carbonic Anhydrases

Recent research has focused on synthesizing novel derivatives of carbamimidothioates as inhibitors of human carbonic anhydrases (CAs). These studies revealed that certain derivatives exhibited low nanomolar inhibition rates against isoforms such as hCA II and hCA VII, suggesting their potential use in treating conditions related to dysregulated CA activity .

Summary of Biological Activities

Future Directions

The biological activity of 2-aminoethyl carbamimidothioate presents numerous avenues for further research. Future studies should focus on:

- Elucidating the precise molecular mechanisms underlying its biological activities.

- Exploring structure-activity relationships to optimize its efficacy against specific diseases.

- Conducting clinical trials to assess safety and effectiveness in humans.

Eigenschaften

IUPAC Name |

2-aminoethyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c4-1-2-7-3(5)6/h1-2,4H2,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPCXGGYSQHQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-10-0 (Parent) | |

| Record name | beta-Aminoethyl isothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60871531 | |

| Record name | 2-Aminoethyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-16-6 | |

| Record name | (2-Aminoethyl)isothiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminoethyl isothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOETHYLISOTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIH68G0MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.